molecular formula C15H25N3O B2864880 N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide CAS No. 1050628-28-8

N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B2864880
CAS No.: 1050628-28-8
M. Wt: 263.385
InChI Key: YBFOIESHIWRJJM-UHFFFAOYSA-N
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Description

“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” is a synthetic organic compound that features a cyanocycloheptyl group and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” typically involves the following steps:

    Formation of the cyanocycloheptyl intermediate: This can be achieved by reacting cycloheptanone with cyanide sources under basic conditions.

    Introduction of the piperidinylacetamide moiety: This step involves the reaction of the cyanocycloheptyl intermediate with piperidine and acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale synthesis: Utilizing batch reactors for the initial formation of intermediates.

    Purification processes: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.

    Quality control: Ensuring the purity and consistency of the compound through analytical methods like HPLC or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidinyl or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or piperidines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmacologically active compounds.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of “N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” would depend on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: Could influence biochemical pathways related to its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(piperidin-1-yl)acetamide
  • N-(1-cyanocyclooctyl)-2-(piperidin-1-yl)acetamide
  • N-(1-cyanocyclopentyl)-2-(piperidin-1-yl)acetamide

Uniqueness

“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” is unique due to its specific ring size and the presence of both a cyanocycloheptyl group and a piperidinylacetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c16-13-15(8-4-1-2-5-9-15)17-14(19)12-18-10-6-3-7-11-18/h1-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFOIESHIWRJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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